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Introduction

Hexafluorodisilane (Si2F6) is a silicon- and fluorine-containing gas that is emerging as a
critical precursor and etchant in advanced semiconductor manufacturing processes. Its unique
chemical properties make it suitable for a variety of applications, including plasma etching,
chemical vapor deposition (CVD), and atomic layer deposition (ALD). This document provides
detailed application notes and protocols for the use of hexafluorodisilane in these key
semiconductor fabrication steps.

Plasma Etching

Plasma etching is a cornerstone of semiconductor manufacturing, used to selectively remove
material to create intricate circuit patterns. Hexafluorodisilane is a valuable etchant gas,
particularly for silicon nitride (SiNx) and silicon dioxide (SiOz) films, offering high selectivity and
anisotropy.

Applications

o Selective Etching of Silicon Nitride: Hexafluorodisilane-based plasmas can achieve high
etch selectivity of SiNx over SiOz and silicon (Si), which is crucial for processes like the
formation of self-aligned contacts and spacers in advanced transistor architectures.[1][2]
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 Silicon Dioxide Etching: Si2F6 is also effective for etching SiO2 films, where the fluorine
radicals generated in the plasma react with the silicon dioxide to form volatile silicon
tetrafluoride (SiF4).[3][4]

Experimental Protocol: Plasma Etching of Silicon Nitride

This protocol describes a typical reactive ion etching (RIE) process for selectively etching
silicon nitride over silicon dioxide.

Materials and Equipment:

» Reactive lon Etching (RIE) system

Hexafluorodisilane (Si2F6) gas source

Oxygen (O2) and Nitrogen (N2) gas sources

Silicon wafer with deposited SiNx and SiOz2 films

Profilometer for etch depth measurement
Procedure:

o Wafer Preparation: Start with a silicon wafer with patterned photoresist over a stack of SiNx
and SiOz2 films.

e Chamber Preparation: Ensure the RIE chamber is clean and at its base pressure.

e Process Parameters: Introduce the etchant and other process gases into the chamber. A
typical process might use a mixture of SFe/CH4/N2/O2.[5] While specific parameters for Si2F6
are not widely published, a starting point can be inferred from related chemistries.

e Plasma Ignition: Apply RF power to ignite the plasma.

o Etching: The plasma generates reactive fluorine radicals that etch the silicon nitride. The
process is monitored in real-time, often using optical emission spectroscopy to detect the
endpoint.
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e Process Termination: Once the desired etch depth is achieved, extinguish the plasma and
pump out the process gases.

o Post-Etch Analysis: Measure the etch rates of SiNx and SiOz using a profilometer to
determine the selectivity.

Quantitative Data

The following table summarizes typical etch rates and selectivities achieved with fluorine-
containing plasmas. Note that data for Si2F6 is limited, and values for SFe and CzFe are
provided as a reference.

Etchant . Etch Rate Selectivity Selectivity
. Material ) ) ] ) ] Reference

Gas Mixture (nm/min) (SiNx:Si0z2) (SiNx:Si)
SFe/CHa/N2/ ] ] ]

SiNx ~50-100 High High [5]
(OF]
SFe/CHa/N2/ )

SiO2 Low - - [5]
(OF]
SFe/CHa/N2/ )

Si Very Low - - [5]
02
CF4/O2 SiN«x 306 13.2 8.9 [1][2]

) ) Lower than Lower than
C2Fs SiNx Varies [1]
CF4/0O2 CF4/0O2

Signaling Pathway and Experimental Workflow
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Plasma Etching Experimental Workflow
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Plasma Etching Experimental Workflow
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Simplified Plasma Etching Reaction Pathway
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Simplified Plasma Etching Reaction Pathway

Chemical Vapor Deposition (CVD)

CVD is a process used to deposit high-quality, high-performance solid materials in thin films.
Hexafluorodisilane can be used as a silicon precursor for the deposition of silicon-based films
such as silicon nitride and amorphous silicon.

Applications

» Silicon Nitride Deposition: SiNx films are critical as passivation layers, dielectric layers, and
etch masks.[6]

© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://www.benchchem.com/product/b080809?utm_src=pdf-body-img
https://www.benchchem.com/product/b080809?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Amorphous Silicon Deposition: Amorphous silicon (a-Si) is used in thin-film transistors (TFTs)
and solar cells.

Experimental Protocol: PECVD of Silicon Nitride

This protocol outlines a plasma-enhanced CVD (PECVD) process for depositing silicon nitride
films using hexafluorodisilane.

Materials and Equipment:

PECVD system

Hexafluorodisilane (Si2F6) gas source

Ammonia (NHs) and Nitrogen (N2) gas sources

Silicon wafer

Ellipsometer for film thickness and refractive index measurement

Procedure:

Substrate Preparation: A clean silicon wafer is loaded into the PECVD chamber.

o Chamber Conditions: The chamber is pumped down to the desired base pressure and
heated to the deposition temperature.

e Gas Flow: Introduce Si2F6, NHs, and N2z into the chamber at controlled flow rates.

e Plasma Generation: Apply RF power to create a plasma from the gas mixture.

o Deposition: The precursors decompose in the plasma and react on the substrate surface to
form a SiNx film.

» Process Completion: After the desired deposition time, the gas flow and RF power are turned
off.

o Film Characterization: The thickness and refractive index of the deposited film are measured
using an ellipsometer. Further characterization of film properties like stress and composition
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can be performed.[7][8]

Quantitative Data

The properties of PECVD silicon nitride films are highly dependent on deposition parameters.

The following table provides a general overview of how these parameters can influence film

characteristics.

Effect on SiNx Film

Deposition Parameter . Reference
Properties
Increasing temperature

Temperature generally improves film density  [7][8]
and reduces hydrogen content.
Affects deposition rate and film

Pressure ] ] [7]
uniformity.
Higher power can increase

RF Power deposition rate but may also [7]
increase film stress.

) Influences the stoichiometry

Gas Flow Ratios (e.qg., ] ] o

(Si/N ratio) and refractive index  [9]

NH3/SiHa4)

of the film.

Signaling Pathway and Experimental Workflow
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PECVD Experimental Workflow
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PECVD Experimental Workflow
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Simplified PECVD Reaction Pathway
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Simplified PECVD Reaction Pathway

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that offers atomic-level control over film thickness and
conformality. It is based on sequential, self-limiting surface reactions. Hexafluorodisilane is a
potential precursor for the ALD of silicon-based films at low temperatures.[6]

Applications

+ Gate Dielectrics: Ultra-thin, high-quality dielectric films for advanced transistors.
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Conformal Coatings: Uniformly coating complex 3D structures.

Experimental Protocol: ALD of Silicon Nitride

This protocol describes a typical thermal ALD process for depositing silicon nitride.

Materials and Equipment:

ALD reactor

Hexafluorodisilane (Si2F6) precursor

Ammonia (NHs) co-reactant

Inert purge gas (e.g., N2)

Silicon substrate

Ellipsometer

Procedure:

Substrate Loading: A clean silicon substrate is placed in the ALD reactor.

Cycle 1: Si2F6 Pulse: A pulse of Si2F6 is introduced into the chamber. The precursor
chemisorbs onto the substrate surface in a self-limiting reaction.

Purge 1: The chamber is purged with an inert gas to remove any unreacted Si2F6 and
byproducts.

Cycle 1: NHs Pulse: A pulse of the co-reactant, NHs, is introduced. It reacts with the
adsorbed silicon species on the surface to form a layer of silicon nitride.

Purge 2: The chamber is purged again to remove unreacted NHs and reaction byproducts.
Repeat Cycles: Steps 2-5 are repeated to grow the film to the desired thickness.

Characterization: The film thickness is measured by an ellipsometer to determine the growth
per cycle (GPC).
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Quantitative Data

The growth per cycle in ALD is a key parameter and is dependent on the precursors and
deposition temperature.

Deposition Growth Per Cycle
Precursor System Reference
Temperature (°C) (Alcycle)

SiCla + NHs3 500 ~0.3 [10]

SiH2Clz + NH3 500 ~0.5 [10]

Trisilylamine + N2/H2
250-350 ~0.5-1.0 [11]
Plasma

Note: Data for Si2F6 is not readily available and would be a subject of further research.

Signaling Pathway and Experimental Workflow
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ALD Experimental Workflow
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Simplified ALD Surface Reactions
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Simplified ALD Surface Reactions
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Low-Temperature Silicon Epitaxy

Low-temperature silicon epitaxy is crucial for the fabrication of advanced devices to minimize
dopant diffusion and preserve sharp interfaces. While traditional silicon sources like silane
(SiH4) and dichlorosilane (SiH2Cl2) require higher temperatures for efficient decomposition,
higher-order silanes are being explored for lower-temperature processes.[12]
Hexafluorodisilane, with its Si-Si bond, could potentially offer a pathway to lower-temperature
deposition, although this is an area of active research.

Safety and Handling

Hexafluorodisilane is a hazardous gas and must be handled with extreme caution in a well-
ventilated area by trained personnel.

e Hazards: It is toxic if inhaled and can cause severe skin and eye burns. It is also a gas under
pressure and may explode if heated.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye
protection, and face protection. A self-contained breathing apparatus may be necessary.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from incompatible materials such as moisture.

» Spills and Leaks: In case of a leak, evacuate the area and ensure adequate ventilation.
Remove all sources of ignition.

Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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